(4-Bromo-2,6-dichlorophenyl)hydrazine
Description
Strategic Importance of Arylhydrazines as Versatile Synthetic Intermediates
Arylhydrazines are highly valued in organic synthesis for their role in constructing complex molecular architectures, many of which are found in biologically active compounds and functional materials. Their primary utility lies in their ability to undergo condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are pivotal intermediates in several named reactions, most notably the Fischer indole (B1671886) synthesis, which provides a direct route to the indole core, a privileged scaffold in medicinal chemistry.
Beyond indole synthesis, arylhydrazines are precursors to a multitude of heterocyclic systems, including pyrazoles, pyrazolines, and indazoles. The synthesis of pyrazoles, for instance, often involves the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds. These heterocyclic products are integral to the development of pharmaceuticals, agrochemicals, and dyes. The reactivity of the arylhydrazine can be finely tuned by the nature and position of the substituents on the phenyl ring, influencing the electronic and steric environment of the hydrazine (B178648) group.
Delimiting the Research Focus on (4-Bromo-2,6-dichlorophenyl)hydrazine: Structural Features and Synthetic Potential
This article specifically examines this compound, a halogenated derivative of phenylhydrazine (B124118). Its molecular structure presents a unique combination of substituents that are expected to significantly influence its reactivity and potential applications.
Structural Features: The phenyl ring of this compound is substituted with three halogen atoms: a bromine atom at the para-position (C4) and two chlorine atoms at the ortho-positions (C2 and C6). These electron-withdrawing groups have a profound impact on the electronic properties of the molecule. They decrease the electron density of the phenyl ring and, by extension, the nucleophilicity of the hydrazine nitrogen atoms. The steric bulk of the two ortho-chloro substituents is also a critical feature, potentially hindering reactions at the adjacent nitrogen atom and influencing the regioselectivity of cyclization reactions.
Synthetic Potential: The general synthesis of substituted phenylhydrazines involves the diazotization of a corresponding aniline (B41778) followed by reduction of the resulting diazonium salt. lkouniv.ac.in Therefore, the logical precursor for the synthesis of this compound is 4-bromo-2,6-dichloroaniline. This aniline would first be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the diazonium salt. lkouniv.ac.in Subsequent reduction of this intermediate, for instance with stannous chloride or sodium sulfite, would yield the target hydrazine. lkouniv.ac.in
The synthetic utility of this compound is anticipated to be diverse. It is a prime candidate for the Fischer indole synthesis, where its reaction with aldehydes or ketones under acidic conditions would lead to the formation of highly halogenated indoles. The resulting indole derivatives, bearing bromine and chlorine atoms, would be valuable substrates for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, utilizing the reactive carbon-bromine bond.
Furthermore, its application in the synthesis of substituted pyrazoles is a promising avenue. Condensation with β-dicarbonyl compounds would likely produce pyrazoles with a heavily substituted N-phenyl group, potentially leading to compounds with interesting biological activities or material properties. The electron-withdrawing nature of the substituents could also make this compound a useful building block in the synthesis of certain dyes and photographic chemicals.
Below is a table summarizing the key properties of this compound and its precursor.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₆H₅BrCl₂N₂ | 255.93 | Phenylhydrazine with one bromo and two chloro substituents |
| 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | 240.91 | Aniline with one bromo and two chloro substituents |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXDNCWHOZYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2,6 Dichlorophenyl Hydrazine and Its Precursors
Classical and Modern Approaches for Arylhydrazine Synthesis
The synthesis of arylhydrazines, including halogenated derivatives like (4-Bromo-2,6-dichlorophenyl)hydrazine, is foundational to the creation of a wide array of biologically active molecules such as indoles, pyrazoles, and indazoles. rsc.orgresearchgate.netnih.gov Historically, the field has been dominated by diazotization and reduction sequences. However, modern organic synthesis has introduced powerful alternatives, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, which offer different advantages in terms of scope, efficiency, and functional group tolerance. rsc.orgnih.gov
Diazotization and Reduction Pathways for Halogenated Anilines
The most traditional and widely employed method for preparing arylhydrazines is the diazotization of a corresponding aniline (B41778) followed by a reduction step. nih.gov For the synthesis of this compound, the process commences with the precursor 4-Bromo-2,6-dichloroaniline.
The first step is the diazotization reaction, where the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. google.comgoogle.comgoogle.com The resulting diazonium salt is a versatile intermediate that is often used immediately in the subsequent step without isolation due to its potential instability. nih.gov
The second step involves the reduction of the diazonium salt to the desired hydrazine (B178648). A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. Common choices include tin(II) chloride (SnCl2) in concentrated hydrochloric acid, sodium sulfite, or sodium metabisulfite. rsc.orgnih.govgoogle.com The choice of reductant can influence the yield and purity of the final product.
Table 1: Comparison of Reducing Agents for Diazonium Salts
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | High yields, widely applicable | Generates significant tin-based waste |
| Sodium Sulfite (Na₂SO₃) | Aqueous, basic conditions | Milder conditions, avoids heavy metal waste | Can sometimes lead to lower yields |
| Sodium Metabisulfite (Na₂S₂O₅) | Aqueous, controlled pH | Cost-effective, common industrial reagent google.com | Requires careful pH control |
This two-step sequence is a robust and scalable method, but it generates considerable waste, particularly when using stoichiometric tin reagents, and involves the handling of potentially explosive diazonium intermediates. nih.gov
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) presents an alternative pathway to arylhydrazines. rsc.org This strategy involves the direct displacement of a leaving group, typically a halide, from an aromatic ring by hydrazine or a protected form thereof. nih.gov The mechanism proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
A critical requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.govchemistrysteps.com These EWGs are necessary to activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex. libretexts.org
In the context of synthesizing this compound, a potential precursor for an SNAr approach would need an additional activating group, as the chlorine and bromine substituents are not sufficiently electron-withdrawing to facilitate the reaction under typical conditions. For instance, a hypothetical precursor like 1,4-dibromo-2,6-dichloro-3-nitrobenzene could potentially react with hydrazine, but the synthesis of such a highly functionalized starting material would be complex. Due to these limitations, SNAr is generally restricted to the synthesis of arylhydrazines bearing highly electron-withdrawing substituents. nih.gov
Transition Metal-Catalyzed Coupling Reactions of Aryl Halides with Hydrazine
Modern synthetic chemistry has increasingly turned to transition metal-catalyzed cross-coupling reactions to form C–N bonds, providing a powerful method for arylhydrazine synthesis. researchgate.net These reactions involve coupling an aryl halide or triflate with hydrazine hydrate (B1144303) or a protected hydrazine derivative, catalyzed by complexes of metals such as palladium, copper, or nickel. rsc.orgresearchgate.netnih.gov This approach offers a broader substrate scope compared to SNAr and can avoid the harsh conditions and hazardous intermediates of the diazotization route.
Palladium-Catalyzed Coupling: Palladium-catalyzed systems, building on the principles of Buchwald-Hartwig amination, have been developed for the coupling of aryl chlorides and bromides with hydrazine. nih.gov A significant challenge in these reactions is that hydrazine is a strong reductant and can reduce the active Pd(II) species to catalytically inactive palladium black. nih.gov Furthermore, hydrazine has multiple N-H bonds, which can lead to the formation of undesired 1,2-diarylhydrazine byproducts. nih.gov Research has focused on developing specific ligand and base combinations to control selectivity and maintain catalyst activity, allowing for the synthesis of mono-arylhydrazines with catalyst loadings as low as 100 ppm. nih.gov
Copper-Catalyzed Coupling: Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are an attractive alternative due to the lower cost and toxicity of copper compared to palladium. researchgate.netresearchgate.net Efficient methods have been developed for the coupling of aryl iodides and bromides with hydrazine hydrate using various copper(I) sources (e.g., CuI) in combination with a suitable ligand. researchgate.net Some protocols have been adapted to use environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), enhancing their green credentials. researchgate.net
Nickel-Catalyzed Coupling: Nickel catalysis has also emerged as a viable method for C-N coupling. researchgate.net Photochemical methods using a Ni(II)-bipyridine complex have been reported for the coupling of (hetero)aryl chlorides with hydrazides, offering a route to arylhydrazines under mild conditions without an external photosensitizer. researchgate.netorganic-chemistry.org
Table 2: Comparison of Transition Metal Catalysts for Arylhydrazine Synthesis
| Metal Catalyst | Typical Substrates | Ligands | Advantages | Challenges |
|---|---|---|---|---|
| Palladium (Pd) | Aryl chlorides, bromides nih.gov | Phosphine-based (e.g., PPh₃) nih.gov | High efficiency, low catalyst loadings nih.gov | Catalyst deactivation by hydrazine, cost nih.gov |
| Copper (Cu) | Aryl iodides, bromides researchgate.net | N,O-donor ligands (e.g., L-proline) | Low cost, low toxicity, green solvent options researchgate.netresearchgate.net | Often requires higher temperatures, inorganic bases researchgate.net |
Precursor Synthesis: Advanced Functionalization of 4-Bromo-2,6-dichloroaniline
The primary precursor for the synthesis of this compound via the classical diazotization route is 4-Bromo-2,6-dichloroaniline. sigmaaldrich.comcymitquimica.com The synthesis of this specific polysubstituted aniline involves a strategic functionalization of a simpler aromatic starting material.
A documented approach involves the selective halogenation of an anilide, followed by hydrolysis. google.comepo.org The process can be outlined as follows:
Acetylation: A starting material like 4-bromoaniline (B143363) is first protected by acetylation with acetic anhydride. This forms N-(4-bromophenyl)acetamide. The acetamido group is an ortho-, para-director and is less activating than the amino group, which helps control the subsequent halogenation steps and prevents oxidation. epo.org
Chlorination: The N-(4-bromophenyl)acetamide is then chlorinated. The acetamido and bromo substituents direct the incoming chlorine atoms to the 2- and 6-positions. The reaction can be carried out using chlorine gas in a buffered solvent system, such as alkanoic acid and water with an alkali metal bicarbonate, to yield N-(4-bromo-2,6-dichlorophenyl)acetamide. google.com
Hydrolysis: The final step is the hydrolysis of the acetamido group back to the primary amine. This is typically achieved by heating with a strong acid or base, such as sodium hydroxide (B78521) in an ethanol/water mixture, to afford the target precursor, 4-Bromo-2,6-dichloroaniline. google.comepo.org
This multi-step sequence allows for the precise installation of the chloro and bromo substituents in the desired positions on the aniline ring. epo.org
Green Chemistry and Sustainable Synthesis Approaches for Arylhydrazines
In recent years, significant effort has been directed toward developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of arylhydrazines is no exception. mdpi.com Green chemistry principles focus on reducing waste, eliminating hazardous substances, and improving energy efficiency. mdpi.com
Key green strategies applicable to arylhydrazine synthesis include:
Use of Aqueous Media: Transition metal-catalyzed coupling reactions have been developed to utilize water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net
Sustainable Reagents: For the reduction of N-nitrosamines (an alternative route to some hydrazines), traditional reductants like lithium aluminum hydride can be replaced with greener alternatives. Thiourea dioxide, for example, is an industrial reductant that works under mild conditions in aqueous media to produce arylhydrazines in excellent yields. rsc.org
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a cornerstone of green chemistry. L-proline, a naturally occurring amino acid, has been used as an effective and biodegradable catalyst in the synthesis of hydrazide derivatives. mdpi.com
Energy-Efficient Methods: Techniques like microwave irradiation can dramatically reduce reaction times from hours to minutes and often eliminate the need for a solvent, leading to a more efficient and cleaner process compared to conventional heating. minarjournal.com
These approaches aim to minimize the environmental footprint of arylhydrazine synthesis by reducing reliance on hazardous solvents, toxic reagents, and energy-intensive procedures.
Process Optimization and Scale-Up Considerations: Batch vs. Continuous Flow Methodologies
The transition of a synthetic route from laboratory scale to industrial production requires careful process optimization. A key consideration in modern chemical manufacturing is the choice between traditional batch processing and continuous flow chemistry. youtube.comresearchgate.net
Batch Synthesis: Batch processing involves carrying out a reaction sequence in a single vessel (a batch reactor) where reagents are mixed and the reaction proceeds over time. youtube.com This method is versatile and well-established, allowing a wide variety of chemical transformations to be performed in the same equipment. youtube.com However, for reactions that are highly exothermic or involve hazardous intermediates (like diazonium salts), scaling up in batch can be challenging due to issues with heat transfer and safety. youtube.com The large volume-to-surface area ratio in large reactors limits the efficiency of cooling, increasing the risk of thermal runaway. youtube.com
Continuous Flow Synthesis: In continuous flow synthesis, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. researchgate.net This technology offers several advantages over batch processing:
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heating and cooling, enabling excellent temperature control and minimizing the risk of thermal runaway. rsc.orgyoutube.com This allows reactions to be run safely at higher temperatures and pressures than would be feasible in batch. nih.gov
Enhanced Safety: The small volume of reagents within the reactor at any given time significantly reduces the risk associated with handling explosive intermediates or conducting highly exothermic reactions. rsc.orgyoutube.com
Improved Efficiency and Scalability: Optimization in flow can be rapid, and scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by using larger, more hazardous reactors. rsc.org Telescoped or multi-step continuous processes can reduce waste by minimizing the need for intermediate isolation and purification steps. nih.gov
For the synthesis of this compound, particularly via the diazotization pathway, a continuous flow setup could offer significant safety and efficiency benefits by allowing for the on-demand generation and immediate consumption of the diazonium intermediate. rsc.org
Table 3: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Operation | Reagents loaded into a vessel, reaction proceeds, product is removed. youtube.com | Reagents are continuously pumped through a reactor. researchgate.net |
| Heat Transfer | Limited by low surface-area-to-volume ratio, especially at scale. youtube.com | Excellent, due to high surface-area-to-volume ratio. rsc.org |
| Safety | Higher risk with hazardous materials due to large volumes. youtube.com | Inherently safer due to small reactor volumes. nih.gov |
| Scalability | Requires larger reactors, can be problematic. | Achieved by longer run times or numbering-up. rsc.org |
| Process Control | More challenging to maintain homogeneity and temperature. | Precise control over reaction parameters (temp, pressure, time). researchgate.net |
| Versatility | Highly versatile, multi-purpose equipment. youtube.com | Can require specialized reactors for different steps. youtube.com |
Reactivity and Reaction Mechanisms of 4 Bromo 2,6 Dichlorophenyl Hydrazine
Condensation Reactions with Carbonyl Compounds
The initial and most fundamental reaction of (4-Bromo-2,6-dichlorophenyl)hydrazine is its condensation with aldehydes and ketones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by elimination of water, to form the corresponding (4-Bromo-2,6-dichlorophenyl)hydrazone. researchgate.netchemguide.co.uk These hydrazones are often stable, crystalline solids that serve as crucial intermediates for subsequent cyclization reactions.
The general transformation is depicted below:
Reaction of this compound with a generic aldehyde or ketone.
The formation of a hydrazone from this compound and a carbonyl compound proceeds via a two-step addition-elimination mechanism. chemguide.co.uk The reaction is typically catalyzed by the addition of a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.netnih.gov
The mechanism involves the following key steps:
Nucleophilic Attack: The terminal nitrogen atom (NH₂) of the this compound, acting as a nucleophile, attacks the electrophilic carbon of the protonated carbonyl group. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, leading to the formation of a carbinolamine intermediate. This step can occur via intermolecular or intramolecular pathways.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product. chemguide.co.uk
The hydrazones derived from this compound are pivotal precursors for synthesizing a wide array of heterocyclic compounds. The specific cyclization pathway is determined by the structure of the carbonyl compound used, the reaction conditions, and the catalyst employed.
The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction with this compound allows for the synthesis of indoles bearing the 4-bromo-2,6-dichloro substitution pattern on the benzene (B151609) ring portion of the heterocycle.
The established mechanism, first proposed by Robinson, involves several key steps: nih.gov
Formation of the (4-Bromo-2,6-dichlorophenyl)hydrazone intermediate as described above.
Tautomerization of the hydrazone to its corresponding enamine (or 'ene-hydrazine') form under acidic conditions. This is a crucial step that enables the subsequent sigmatropic rearrangement.
A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step, creating a new C-C bond and resulting in a di-imine intermediate. nih.gov
Rearomatization of the benzene ring, followed by cyclization and elimination of ammonia (B1221849) (or an amine) under the acidic conditions, to yield the final aromatic indole product. wikipedia.org
The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid to Lewis acids such as ZnCl₂ and BF₃. nih.govsharif.edu The reaction conditions, including temperature and solvent, must be carefully optimized to favor cyclization and minimize side reactions. The steric hindrance from the two ortho-chloro substituents in this compound can influence the rate of the rearrangement and subsequent cyclization steps.
The Knorr pyrazole (B372694) synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent to produce a pyrazole ring. jk-sci.comresearchgate.net When this compound is used, it results in the formation of 1-(4-Bromo-2,6-dichlorophenyl)pyrazoles.
The mechanism generally proceeds by an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to afford the aromatic pyrazole. jk-sci.com
A key challenge in the Knorr synthesis, when using an unsymmetrical 1,3-dicarbonyl compound, is controlling the regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles. The regiochemical outcome is influenced by:
Steric Factors: The bulky 2,6-dichlorophenyl group may direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.
Electronic Factors: The more electrophilic carbonyl carbon will be preferentially attacked.
Reaction Conditions: The pH of the medium can influence which carbonyl group is more reactive and the stability of the intermediates. nih.govscispace.com
For instance, in the reaction with benzoylacetone, the initial condensation can occur at either the acetyl or the benzoyl carbonyl, leading to two possible pyrazole products. The significant steric hindrance of the (4-Bromo-2,6-dichlorophenyl) group would likely favor initial attack at the less hindered acetyl carbonyl.
Modern synthetic methods have enabled the construction of indazole rings through transition metal-catalyzed C-H activation and annulation reactions. These strategies offer alternative pathways to classical methods and can provide access to unique substitution patterns. Rhodium(III)-catalyzed reactions, for example, have been employed for the synthesis of indazoles from arylhydrazines and various coupling partners. nih.gov
In a typical catalytic cycle involving this compound, the reaction would proceed via:
Coordination of the hydrazine group to the rhodium catalyst.
Directed C-H activation at one of the ortho-positions of the phenyl ring, forming a five-membered rhodacycle intermediate. Notably, with the 2,6-dichloro substitution, this C-H activation is blocked, meaning alternative C-H activation sites or different starting materials would be necessary. A more common route for substituted hydrazines is the annulation with a suitable partner that builds the second ring.
For instance, a reaction could involve the coupling of the hydrazine with a 2-halobenzaldehyde derivative followed by an intramolecular cyclization. Another advanced approach is the rhodium-catalyzed reaction of phenylhydrazines with alkynes or allenes, which proceeds through a hydrazine-directed C-H functionalization process. nih.gov The hydrazine group directs the catalyst to activate a C-H bond, followed by migratory insertion of the coupling partner and subsequent reductive elimination or cyclization to form the indazole ring.
The regioselectivity of such C-H activation/annulation reactions is a critical aspect. The directing group ability of the hydrazine moiety and the steric and electronic properties of the substrates and catalysts play a decisive role in determining the final product structure.
Beyond indoles and pyrazoles, this compound can participate in various other annulation reactions to form a diverse range of heterocyclic structures. The specific outcome depends on the reaction partner, which typically contains two electrophilic centers or a combination of electrophilic and nucleophilic sites.
For example, the reaction of hydrazide-hydrazone derivatives, which can be prepared from this compound, with various reagents can lead to different heterocyclic systems. nih.gov
Triazines: Reaction with suitable one-carbon synthons can lead to the formation of 1,2,4-triazine (B1199460) rings.
Pyrazolines: Condensation with α,β-unsaturated aldehydes or ketones (a variation of the pyrazole synthesis) initially forms a hydrazone, which can then undergo an intramolecular Michael addition to yield pyrazoline derivatives.
1,3,4-Oxadiazoles: While typically synthesized from hydrazides, related cyclizations involving hydrazine derivatives can also be envisioned. For example, reaction with phosgene (B1210022) or its equivalents could lead to oxadiazolone rings.
These reactions expand the utility of this compound as a scaffold for generating chemical diversity, providing access to a wide range of heterocyclic cores for applications in medicinal chemistry and materials science.
Cyclization Pathways to Nitrogen-Containing Heterocycles
Role in Reductive and Oxidative Transformations
The reactivity of this compound is significantly influenced by the hydrazine moiety, which can participate in both reductive and oxidative transformations. Under oxidative conditions, arylhydrazines serve as precursors to highly reactive intermediates, such as aryl radicals and aryl diazenes. This transformation is central to many of their synthetic applications.
The oxidation of arylhydrazines can be achieved using various oxidizing agents, including manganese(III) acetate (B1210297) (Mn(OAc)₃), potassium permanganate (B83412) (KMnO₄), or even atmospheric oxygen under basic conditions. mdpi.com The process typically begins with the oxidation of the hydrazine to an unstable aryldiazene intermediate. This intermediate can then lose dinitrogen (N₂) to generate an aryl radical. researchgate.netresearchgate.net This generation of aryl radicals under relatively mild conditions makes arylhydrazines valuable reagents in radical-mediated reactions. researchgate.net
Preliminary studies on the direct C-H arylation of quinoxalin-2(1H)-ones with arylhydrazine hydrochlorides suggest that the reaction proceeds through an aryl radical generated via the oxidative denitrogenation of the arylhydrazine in the presence of ambient air. researchgate.net The electronic nature of the substituents on the arylhydrazine ring generally has a minimal effect on the ease of this radical formation, with both electron-rich and electron-poor arylhydrazines proving to be effective substrates. mdpi.com
While the oxidative pathway to aryl radicals is well-documented, the role of this compound in reductive processes is less specific. In a general sense, the hydrazine functional group can act as a reducing agent, though this reactivity is often overshadowed by its utility as a synthetic building block following C-N bond cleavage or transformation.
Electrophilic and Nucleophilic Reactions at the Phenyl Ring and Hydrazine Moiety
The this compound molecule possesses two main sites for reactivity: the halogenated phenyl ring and the hydrazine group. The phenyl ring, substituted with three halogen atoms, is electron-deficient and primed for functionalization via cross-coupling reactions, while being generally deactivated towards classical electrophilic aromatic substitution. The hydrazine moiety contains nucleophilic nitrogen atoms and can also be involved in various transformations.
The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and allow for the introduction of a wide variety of substituents at the C4 position. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. It requires a palladium catalyst and a copper(I) co-catalyst, along with a base such as an amine. nih.gov This method is highly effective for synthesizing arylalkynes.
Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. It provides a direct route to substituted alkenes.
These reactions are highly valued for their tolerance of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.
| Reaction | Coupling Partner | Typical Catalyst System | General Product |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃) | 4-Aryl/Vinyl-2,6-dichlorophenylhydrazine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | 4-Alkynyl-2,6-dichlorophenylhydrazine |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | 4-Alkenyl-2,6-dichlorophenylhydrazine |
Arylhydrazines, including substituted variants like this compound, have emerged as effective arylating agents in direct C–H functionalization reactions. mdpi.com This approach provides an alternative to traditional cross-coupling methods, avoiding the need to pre-functionalize the coupling partner (e.g., as an organoboron or organotin compound). sci-hub.se
The key to this reactivity is the in situ generation of aryl radicals from arylhydrazines under oxidative conditions. researchgate.net The resulting aryl radical can then add to another aromatic or heteroaromatic ring in a process known as base-promoted homolytic aromatic substitution (BHAS). sci-hub.sesci-hub.se Phenylhydrazine (B124118) itself can act as a radical initiator in these reactions. sci-hub.se The reaction is initiated by the deprotonation of the hydrazine, followed by an electron transfer to an aryl halide (if present) or another species, which ultimately leads to the formation of the aryl radical from the hydrazine. sci-hub.se
This methodology has been successfully applied to the C-H arylation of various substrates, including simple arenes, quinoline (B57606) N-oxides, and N-methylpyrrole. mdpi.com A significant advantage is the high tolerance for various functional groups on both the arylhydrazine and the arene substrate. mdpi.com
| Arene Substrate | Oxidant/Conditions | Product Type | Reference |
| Benzene | Mn(OAc)₃·2H₂O, reflux | Biaryl | mdpi.com |
| Quinoline N-oxides | KMnO₄, MeCN | 2-Arylquinoline N-oxides | mdpi.com |
| N-Methylpyrrole | NaOH, Air (O₂) | 2-Aryl-N-methylpyrroles | mdpi.com |
| Anilines | Oxidative conditions | 2-Aminobiphenyls |
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is challenging due to the electronic effects of the substituents. The two chlorine atoms and the bromine atom are electron-withdrawing groups that strongly deactivate the ring towards electrophilic attack. Conversely, the hydrazine group (-NHNH₂) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring.
In this specific molecule, the para position is occupied by the bromine atom, and both ortho positions are occupied by chlorine atoms. This substitution pattern means that the positions most activated by the hydrazine group are already blocked. Furthermore, the significant steric hindrance from the two ortho-chloro substituents would impede the approach of an electrophile to those positions even if they were available. Consequently, classical electrophilic aromatic substitution reactions like nitration, sulfonation, or Friedel-Crafts reactions are unlikely to proceed under standard conditions.
However, electrophilic thiocyanation of phenylhydrazine derivatives has been reported. mdpi.com In these reactions, an electrophilic thiocyanating agent is often generated in situ, for example, from N-bromosuccinimide (NBS) and potassium thiocyanate (B1210189) (KSCN). mdpi.com Studies on 1-(substituted benzylidene)-2-phenylhydrazines show that thiocyanation occurs selectively on the phenyl ring attached to the -NH group, which is activated by the nitrogen's electron-donating ability. The substitution occurs predominantly at the para position. mdpi.com For this compound, given the blocked ortho and para positions, such a reaction is not expected to be facile.
Transition Metal-Catalyzed Reactivity Beyond Cross-Coupling
The reactivity of this compound is not limited to cross-coupling at the C-Br bond. The hydrazine moiety itself can participate in unique transition metal-catalyzed transformations that involve the activation and cleavage of its C–N bond. These reactions expand the synthetic utility of arylhydrazines beyond their role as simple aryl sources.
One notable example is the palladium/copper-catalyzed oxidative self-carbonylation of arylhydrazines. researchgate.net In this process, using carbon monoxide (CO) and molecular oxygen as an oxidant, two molecules of an arylhydrazine can be coupled to form symmetrical biaryl ketones. researchgate.net This transformation proceeds via C–N bond activation and offers a green synthetic route where nitrogen and water are the byproducts. researchgate.net
Another important transformation is the palladium-catalyzed C–N bond coupling reaction between arylhydrazines and aryl tosylates. This method allows for the synthesis of unsymmetrical N,N-diarylhydrazines. researchgate.net The reaction involves the monoarylation of the arylhydrazine, demonstrating that the hydrazine group can act as a nucleophile in a catalytic cycle, leading to the formation of a new N-aryl bond. researchgate.net These types of reactions highlight the versatile role of transition metals in activating the otherwise stable bonds of arylhydrazines to forge new, complex molecules.
Computational and Theoretical Investigations of 4 Bromo 2,6 Dichlorophenyl Hydrazine and Its Reaction Intermediates
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic profile of (4-Bromo-2,6-dichlorophenyl)hydrazine. These methods, including both ab initio and density functional theory (DFT) approaches, provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity.
The presence of three halogen substituents—one bromine and two chlorine atoms—on the phenyl ring significantly influences the electronic structure. These electron-withdrawing groups modulate the electron density of the aromatic system and the hydrazine (B178648) moiety. Theoretical calculations can precisely quantify these effects. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a depiction of the molecule's frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govnih.gov
Molecular electrostatic potential (MEP) mapping is another powerful tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, MEP maps would likely show negative potential around the nitrogen atoms of the hydrazine group, indicating their nucleophilic character, while the regions around the hydrogen atoms of the hydrazine would exhibit positive potential.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs. This analysis can reveal hyperconjugative interactions and the delocalization of electron density, providing a more detailed picture of the electronic landscape.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Illustrative Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, relevant for reactions with electrophiles. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated aromatic compounds.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying complex reaction mechanisms.
Unraveling Complex Reaction Pathways for Heterocycle Formation
This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably indoles via the Fischer indole (B1671886) synthesis. wikipedia.orgnih.govjk-sci.com DFT calculations are instrumental in elucidating the intricate mechanism of such reactions. The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium, proceeding through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a researchgate.netresearchgate.net-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia (B1221849). wikipedia.orgnih.gov
Computational studies can map the entire potential energy surface of this reaction, identifying the structures of all intermediates and, crucially, the transition states that connect them. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. researchgate.net The influence of the bromo and chloro substituents on the stability of intermediates and the height of activation barriers can be systematically investigated, providing a rationale for experimentally observed reaction rates and yields.
Prediction of Reactivity and Selectivity in Functionalization Reactions
Beyond heterocycle formation, computational models can predict the reactivity and selectivity of this compound in various functionalization reactions. DFT calculations can be used to model the transition states of different possible reaction pathways, with the pathway having the lowest activation energy being the most likely to occur. This is particularly important for predicting regioselectivity in reactions such as electrophilic aromatic substitution. The electronic effects of the existing substituents will direct incoming electrophiles to specific positions on the aromatic ring.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis, performed using computational methods, can identify the most stable conformations (lowest energy structures) and the energy barriers to rotation around single bonds.
For this compound, rotation around the C-N bond of the hydrazine group is a key conformational feature. The presence of bulky chlorine atoms at the ortho positions can sterically hinder this rotation and influence the preferred orientation of the hydrazine moiety relative to the phenyl ring.
Elucidating Structure-Reactivity Relationships through Computational Models
By systematically studying a series of related compounds, computational models can be developed to establish quantitative structure-activity relationships (QSAR). nih.govresearchgate.netrsc.orgunair.ac.id For derivatives of phenylhydrazine, QSAR models can correlate calculated molecular descriptors (such as electronic properties, steric parameters, and lipophilicity) with experimentally observed biological activity or chemical reactivity.
These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For this compound, a QSAR study could, for example, predict its potential as an antifungal agent by comparing its computed properties to those of known antifungal hydrazine derivatives. nih.gov The development of such predictive models is a powerful application of computational chemistry in modern chemical research.
Applications of 4 Bromo 2,6 Dichlorophenyl Hydrazine As a Precursor in Diverse Synthetic Endeavors
Role as a Key Synthon in the Synthesis of Complex Organic Scaffolds
A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. (4-Bromo-2,6-dichlorophenyl)hydrazine acts as a key synthon, providing the N-N-Ar core structure essential for building various molecular architectures. The differential reactivity of its functional groups—the nucleophilic hydrazine (B178648) and the electrostatically distinct halogenated phenyl ring—allows it to participate in a diverse range of chemical transformations.
Precursor to Nitrogen-Containing Heterocycles of Synthetic Interest
The most prominent application of this compound is as a precursor to a variety of nitrogen-containing heterocyclic compounds. nih.gov Phenylhydrazines are foundational building blocks for numerous named reactions that yield stable, aromatic ring systems. researchgate.net
Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles, which are core structures in many pharmaceuticals and natural products. acsgcipr.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govorganic-chemistry.org this compound can be condensed with an appropriate aldehyde or ketone to form the corresponding phenylhydrazone intermediate, which upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), cyclizes to form a highly substituted 5-bromo-4,7-dichloroindole derivative. wikipedia.orgwikipedia.org The steric hindrance from the two ortho-chloro substituents can influence the regioselectivity of the cyclization process. acsgcipr.org
Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their broad range of biological activities. The Paal-Knorr synthesis is a common method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.netnih.gov Reacting this compound with β-diketones, β-ketoesters, or other 1,3-dielectrophiles provides a direct route to 1-(4-Bromo-2,6-dichlorophenyl)-substituted pyrazoles. mdpi.comacs.org
Pyridazinone Synthesis: Pyridazinones, which are 1,2-diazine systems containing a carbonyl group, are another class of heterocycles accessible from hydrazine precursors. nih.gov These scaffolds are present in several medicinal compounds. The synthesis often involves the cyclocondensation of a γ-ketoacid or a related 1,4-dicarbonyl species with a hydrazine derivative. libretexts.org Using this compound in these reactions leads to the formation of N-aryl pyridazinone structures bearing the tri-halogenated phenyl group.
1,2,4-Triazole Synthesis: 1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are prevalent in many pharmaceutical agents. rsc.orgorganic-chemistry.org Various synthetic methods utilize hydrazines or their derivatives. For instance, the reaction of a hydrazine with amidines or the cyclization of acyl-hydrazide derivatives can yield the triazole ring. scirp.org this compound can serve as the N1-source for the triazole ring in reactions with appropriate carbon and nitrogen donors, leading to complex 1-aryl-1,2,4-triazoles. researchgate.net
The table below summarizes the role of this compound as a precursor in the synthesis of these key heterocycles.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle Class | General Reaction Partner | Resulting Scaffold |
|---|---|---|
| Indole | Aldehyde or Ketone | 5-Bromo-4,7-dichloroindole |
| Pyrazole | 1,3-Dicarbonyl Compound | 1-(4-Bromo-2,6-dichlorophenyl)pyrazole |
| Pyridazinone | γ-Ketoacid | 2-(4-Bromo-2,6-dichlorophenyl)pyridazinone |
| 1,2,4-Triazole | Amidine or Acyl Derivative | 1-(4-Bromo-2,6-dichlorophenyl)-1,2,4-triazole |
Building Block for Advanced Materials (e.g., polymer precursors, optoelectronic intermediates)
While the primary application of this compound is in the synthesis of discrete small molecules, its structural features suggest potential as a building block for advanced materials. The presence of multiple halogen atoms provides sites for polymerization reactions, such as polycondensation or cross-coupling polymerization. Although specific examples utilizing this exact compound are not extensively documented in the literature, related halogenated aromatic compounds are known to be precursors to conductive polymers.
Furthermore, phenylhydrazine (B124118) can be used for the functionalization of semiconductor surfaces. For instance, phenylhydrazine has been shown to react with chlorine-terminated silicon surfaces via a dehydrohalogenation condensation reaction, forming a stable Si-N bond and grafting an organic monolayer onto the surface. nih.gov This process creates an oxygen-free interface that can be further modified, suggesting that this compound could be used to create tailored surfaces with specific electronic or chemical properties.
Ligand or Catalyst Precursor in Organometallic Chemistry and Catalysis
The hydrazine moiety and its derivatives, such as hydrazones, are effective ligands for coordinating with metal ions. The nitrogen atoms possess lone pairs of electrons that can form stable coordinate bonds with a variety of transition metals. Phenylhydrazine itself can be derivatized to form multidentate ligands. For example, reaction with chloroacetic acid can produce a tridentate ONO ligand capable of forming octahedral or square planar complexes with metals like Cu(II), Co(II), and Pd(II). researchgate.net
Similarly, this compound can be converted into hydrazones by condensation with aldehydes or ketones. mdpi.com These hydrazone derivatives can then act as ligands, coordinating with metals to form organometallic complexes. researchgate.net Such complexes have applications in catalysis, where the metal center's activity can be tuned by the electronic properties of the ligand. The electron-withdrawing nature of the chloro and bromo substituents on the phenyl ring of this specific hydrazine would modulate the electron density on the coordinating nitrogen atoms, thereby influencing the catalytic properties of the resulting metal complex.
Strategies for Derivatization and Functionalization of the Halogenated Phenylhydrazine Moiety
The this compound scaffold offers several avenues for derivatization, allowing for the systematic modification of its structure. These strategies can target either the hydrazine group or the halogen atoms on the aromatic ring.
Reactions at the Hydrazine Moiety: The nucleophilic nitrogen atoms of the hydrazine group are common sites for functionalization.
Hydrazone Formation: The most common derivatization is the condensation reaction with aldehydes and ketones to form stable phenylhydrazones. scirp.orgnih.gov This reaction is often the first step in the synthesis of heterocycles like indoles and pyrazoles.
Acylation and Sulfonylation: The hydrazine can be acylated or sulfonylated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides to form N-acyl or N-sulfonyl hydrazine derivatives. These reactions can be controlled to occur at the terminal nitrogen (NH2) or the internal nitrogen (NH-Ar). organic-chemistry.org
Reactions at the Halogenated Phenyl Ring: The presence of three halogen atoms provides powerful handles for modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The bromine atom is typically more reactive than the chlorine atoms in palladium-catalyzed reactions, allowing for selective functionalization.
Suzuki-Miyaura Coupling: The bromo group at the 4-position is an ideal site for the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling with an organoboron species (e.g., a boronic acid or ester) allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents, forming a new C-C bond. organic-chemistry.orgmdpi.com This strategy is highly effective for building biaryl structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org The bromo group on the this compound core can be replaced with a primary or secondary amine, offering a route to complex diaryl or alkyl-aryl amines. acsgcipr.orglibretexts.org
The table below outlines key derivatization strategies for the title compound.
Table 2: Derivatization and Functionalization Strategies
| Reaction Site | Reaction Type | Reagent | Resulting Functional Group/Structure |
|---|---|---|---|
| Hydrazine Moiety | Hydrazone Formation | Aldehyde / Ketone | Phenylhydrazone (Ar-NH-N=CRR') |
| Hydrazine Moiety | Acylation | Acyl Chloride | N-Acyl Hydrazine |
| Phenyl Ring (Br) | Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Biaryl or Aryl-Alkenyl |
| Phenyl Ring (Br) | Buchwald-Hartwig Amination | Amine (R₂NH) | N-Arylated Amine |
Development of Libraries of Novel Chemical Entities Based on the this compound Core
The concept of "Click Chemistry" emphasizes the use of reliable and high-yielding reactions to rapidly generate large libraries of diverse compounds for applications in drug discovery and materials science. enamine.net this compound is an excellent core scaffold for building such chemical libraries due to its multiple, orthogonally reactive sites.
A combinatorial approach can be employed where a collection of different aldehydes or ketones is reacted with the core hydrazine to create a library of hydrazone intermediates. Each of these intermediates can then be subjected to a second diversification step. For example, a portion of the hydrazone library could be cyclized under Fischer indole conditions, while another portion could be used in pyrazole synthesis.
Simultaneously, the bromo substituent provides a reliable anchor for parallel synthesis using palladium-catalyzed cross-coupling reactions. A library of hydrazones could be further diversified by reacting them with a collection of boronic acids via Suzuki coupling or with various amines via Buchwald-Hartwig amination. This multi-dimensional approach allows for the rapid generation of thousands of unique chemical entities from a single, highly functionalized starting material. Commercial suppliers like Enamine offer diverse sets of hydrazine building blocks specifically for the purpose of creating such libraries for drug design. enamine.net This highlights the industrial relevance of using scaffolds like this compound in high-throughput synthesis and discovery programs.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chloroacetic acid |
| Zinc chloride |
| Polyphosphoric acid |
| Copper(II) |
| Cobalt(II) |
Future Research Directions and Emerging Trends
Development of More Efficient and Eco-Friendly Synthetic Routes
The future of synthesizing (4-Bromo-2,6-dichlorophenyl)hydrazine and related polyfunctionalized hydrazines is increasingly geared towards green chemistry principles. futuremarketinsights.com Research is focused on moving away from conventional methods that often rely on hazardous reagents and harsh conditions, toward more sustainable alternatives. A significant trend is the adoption of environmentally benign solvents, with some methodologies employing water to facilitate reactions, thereby reducing reliance on volatile organic compounds. rsc.org Furthermore, solvent-free reaction conditions, often aided by techniques like microwave irradiation, are being explored to create cleaner and more efficient synthetic pathways for compounds like hippuric hydrazones. ajgreenchem.comorientjchem.org
Another key area of development is the use of novel catalytic systems that promote efficiency and sustainability. This includes the exploration of heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. organic-chemistry.org Bio-based synthesis routes are also emerging as a promising frontier, aiming to leverage biological systems or renewable feedstocks for the production of hydrazines, which could dramatically reduce the environmental footprint of their synthesis. futuremarketinsights.com These green approaches not only address environmental concerns but also often lead to improved yields and lower production costs. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Hydrazine (B178648) Derivatives
| Feature | Traditional Synthetic Routes | Emerging Eco-Friendly Routes |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs). | Emphasis on benign solvents like water or solvent-free conditions. rsc.orgajgreenchem.com |
| Catalysts | May use stoichiometric, non-recyclable reagents. | Focus on recyclable heterogeneous catalysts and biocatalysis. futuremarketinsights.comorganic-chemistry.org |
| Energy Input | Typically involves conventional heating, which can be energy-intensive. | Utilization of alternative energy sources like microwave irradiation for efficiency. ajgreenchem.com |
| By-products | Can generate significant amounts of hazardous waste. | Designed to minimize waste, with water and nitrogen gas as common by-products. organic-chemistry.org |
Integration of Flow Chemistry and Automation in Hydrazine-Based Reactions
The integration of continuous flow technology and automation represents a paradigm shift in the synthesis of hydrazine derivatives, including this compound. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. ucd.ie Reactions involving hazardous reagents like hydrazine can be performed more safely in flow reactors due to the small reaction volumes and superior control over reaction parameters such as temperature and pressure. mit.edupharmablock.com This enhanced control minimizes the risk of runaway reactions and improves product consistency. pharmablock.com
Flow systems enable rapid reaction optimization through automated platforms that can systematically vary conditions and analyze outcomes in real-time using in-line analytical techniques. rsc.org This automated approach accelerates the discovery of optimal synthetic protocols. rsc.org The technology has been successfully applied to various hydrazine-based reactions, including C–N cross-coupling to form arylhydrazines and multi-step sequences for generating functionalized heterocycles. mit.edursc.org The ability to telescope multiple reaction steps without isolating intermediates further enhances efficiency and reduces waste. researchgate.net
Table 2: Advantages of Flow Chemistry in Hydrazine Synthesis
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reactor volumes and precise control over temperature and pressure mitigate risks associated with hazardous reagents like hydrazine. ucd.iemit.edu |
| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times and often higher yields compared to batch processes. pharmablock.comrsc.org |
| Scalability | Processes developed on a lab scale can be more easily and reliably scaled up for industrial production by extending the operation time. researchgate.net |
| Process Control | Precise manipulation of parameters like residence time, stoichiometry, and temperature allows for fine-tuning of reaction outcomes and minimizing by-products. pharmablock.comrsc.org |
| Automation & Optimization | Integration with automated systems and in-line analytics (Process Analytical Technology, PAT) enables high-throughput screening and rapid optimization of reaction conditions. rsc.orgrsc.org |
Chemo- and Regioselective Transformations of Polyfunctionalized Hydrazines
For a molecule like this compound, which possesses multiple reactive sites, achieving chemo- and regioselectivity in subsequent transformations is a critical research focus. The challenge lies in directing reagents to react at a specific functional group or position on the aromatic ring, avoiding the formation of undesired isomers or by-products. Future research will continue to explore strategies to control the outcomes of these complex reactions.
The selectivity of these transformations is often dictated by a subtle interplay of factors including the nature of the substituents, the choice of catalyst, solvent, and reaction temperature. mdpi.comresearchgate.net For instance, in the synthesis of pyrazole (B372694) derivatives from 1,3-dicarbonyl compounds and substituted hydrazines, the reaction conditions can be tuned to favor the formation of a specific regioisomer. mdpi.com Researchers are developing highly selective catalytic systems and methodologies, including transition-metal-free approaches, to functionalize specific positions on complex molecules with high precision. rsc.org Understanding these directing effects is crucial for utilizing polyfunctionalized hydrazines as versatile building blocks in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. researchgate.net
Table 3: Factors Influencing Selectivity in Polyfunctionalized Hydrazine Reactions
| Factor | Influence on Chemo- and Regioselectivity |
|---|---|
| Substituent Effects | The electronic and steric properties of existing groups (e.g., bromo, chloro) on the phenyl ring direct incoming reagents to specific positions. researchgate.net |
| Reaction Temperature | Temperature can be a potent tool for directing the nucleophilic attack, switching between different reaction pathways. mdpi.com |
| Catalyst | The choice of catalyst (e.g., acid, base, transition metal) can activate specific sites on the molecule, thereby controlling where the reaction occurs. mdpi.com |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the reagent, affecting the regiochemical outcome. mdpi.comresearchgate.net |
| Nucleophilicity of Reagent | The strength of the nucleophile can determine which electrophilic center it preferentially attacks in a multifunctional molecule. mdpi.com |
Exploration of Novel Reaction Architectures and Catalytic Systems Utilizing this compound
The unique structural features of this compound make it an attractive substrate for exploration in novel reaction architectures and advanced catalytic systems. Arylhydrazines are increasingly recognized as versatile building blocks capable of generating reactive intermediates, such as aryl radicals, under mild oxidative conditions. researchgate.net This opens up possibilities for new types of C-H bond arylations, conjugate additions, and Heck-type reactions. researchgate.net
Research is actively pursuing the development of innovative catalysts to unlock new reactivity patterns. For example, dual-functional catalytic systems are being designed to drive reactions both with and without photo-irradiation. nih.gov Gold(I) complexes have emerged as effective catalysts for reactions such as the hydrohydrazination of terminal alkynes, a process that can be challenging with other metals due to the reducing nature of hydrazine. nih.gov Furthermore, the use of hydrazine derivatives in catalytic transfer hydrogenation processes continues to be an area of intense investigation, offering a clean and efficient method for the reduction of various functional groups. researchgate.net Applying these novel systems to this compound could lead to the synthesis of new, highly functionalized molecules with potential applications in materials science and medicinal chemistry.
Table 4: Emerging Catalytic Systems and Their Potential Applications
| Catalytic System / Reaction Type | Description | Potential Application with this compound |
|---|---|---|
| Oxidative Aryl Radical Generation | Mild oxidation of arylhydrazines generates aryl radicals for subsequent C-C or C-X bond formation. researchgate.net | Direct arylation of heterocycles or other substrates to form complex scaffolds. |
| Gold(I) Catalysis | Utilizes gold complexes to catalyze reactions like hydrohydrazination, avoiding catalyst deactivation often seen with other metals. nih.gov | Synthesis of novel hydrazone derivatives from alkynes. |
| Dual-Functional Catalysis | Employs systems (e.g., organic p-n bilayers) that can catalyze reactions both in the dark and under illumination. nih.gov | Development of switchable or multi-stimuli responsive reaction systems. |
| Catalytic Transfer Hydrogenation | Uses hydrazine as a hydrogen source in the presence of a catalyst to selectively reduce functional groups. researchgate.net | Selective reduction reactions in the presence of the aryl halides. |
| SN2 at Amide Nitrogen | A novel N-N bond-forming reaction using O-tosyl hydroxamates as electrophiles for hydrazide synthesis. nih.gov | Creation of complex hydrazide scaffolds by coupling with amine nucleophiles. |
Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound is being facilitated by the interplay of advanced spectroscopic and computational methods. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways. rsc.org It allows researchers to model transition states, calculate activation barriers, and analyze the electronic structure of intermediates, providing insights that are often difficult to obtain through experiments alone. nih.govresearchgate.net
These computational models are increasingly combined with sophisticated experimental techniques to validate theoretical predictions. mdpi.com For instance, detailed chemical kinetic modeling helps in developing comprehensive mechanisms for hydrazine decomposition and combustion. nasa.gov In the context of halogenated compounds, computational spectroscopy can accurately predict vibrational and electronic spectra, which aids in the analysis of experimental data and provides a deeper understanding of how halogen substitution influences molecular properties and reactivity. mdpi.commdpi.com This synergy between theory and experiment is crucial for designing more efficient catalysts, controlling reaction selectivity, and predicting the behavior of complex molecules like this compound in various chemical environments.
Table 5: Advanced Tools for Mechanistic Studies of Hydrazine Reactions
| Tool / Technique | Application in Hydrazine Chemistry |
|---|---|
| Density Functional Theory (DFT) | Elucidates reaction mechanisms, calculates activation energies, and predicts the structure and stability of intermediates and transition states. rsc.orgnih.govresearchgate.net |
| Computational Fluid Dynamics (CFD) | Simulates fluid flow and reaction kinetics, particularly useful for understanding combustion processes and optimizing flow reactor design. mdpi.com |
| In-situ Spectroscopy (e.g., IR, NMR) | Monitors reactions in real-time to identify transient species, determine reaction kinetics, and optimize process parameters, especially in flow chemistry. rsc.org |
| Quantum Chemical Calculations | Predicts thermochemical data and spectroscopic properties (e.g., UV-Vis, vibrational spectra) of halogenated molecules to guide experimental analysis. mdpi.commdpi.commdpi.com |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-CIMS) | Studies gas-phase ion-molecule reactions to understand fundamental reaction mechanisms, such as hydrazone formation. researchgate.net |
Q & A
Q. How is (4-Bromo-2,6-dichlorophenyl)hydrazine synthesized, and what are the critical parameters for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves reacting 4-bromo-2,6-dichloroaniline with hydrazine hydrate under acidic conditions. Key parameters include:
- Temperature : Maintaining 80–100°C to ensure complete reaction while avoiding side products (e.g., over-substitution or decomposition) .
- Solvent Choice : Ethanol or aqueous ethanol mixtures are preferred to stabilize intermediates and enhance solubility .
- Purification : Silica-gel column chromatography with ethyl acetate/petroleum ether gradients effectively isolates the product. Crystallization in ethyl acetate/petroleum ether (10:1) yields high-purity crystals .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and identify byproducts .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement. Hydrogen atoms are modeled using riding coordinates (C–H = 0.95 Å, N–H = 0.88 Å) with isotropic displacement parameters .
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl₃) identify substituent positions. Bromine and chlorine substituents induce distinct deshielding in aromatic regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 320.148 g/mol for related hydrazine derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic cycles?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation barriers for key steps like cycloreversion in hydrazine-catalyzed metathesis reactions. Focus on optimizing bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic systems) to lower energy barriers .
- Reaction Pathway Mapping : Use Gaussian or ORCA software to model intermediates and transition states. Compare experimental kinetics (e.g., rate constants from Arrhenius plots) with theoretical predictions .
- Substituent Effects : Analyze how bromine and chlorine groups influence electron density and steric hindrance using Mulliken charges and molecular electrostatic potentials .
Q. What strategies enhance catalytic hydrogen production from this compound derivatives?
- Methodological Answer :
- Nickel Catalyst Design : Optimize Ni nanoparticles supported on CeO₂ or Al₂O₃. Surface doping with Ru or Pt improves H₂ selectivity by favoring N–N bond cleavage over NH₃ formation .
- Solvent Engineering : Use aqueous hydrazine monohydrate (HH) instead of anhydrous hydrazine to reduce toxicity and stabilize intermediates. Monitor pH to prevent catalyst deactivation .
- Kinetic Profiling : Conduct time-resolved gas chromatography (GC) to quantify H₂, N₂, and NH₃ yields. Correlate turnover frequencies (TOFs) with catalyst surface area and particle size .
Q. How do substituents on the phenyl ring influence the crystal packing and intermolecular interactions of this compound?
- Methodological Answer :
- Hydrogen Bonding Analysis : Identify weak N–H⋯N interactions (2.2–2.3 Å) using Hirshfeld surface analysis. Chlorine and bromine substituents increase planarity, reducing dihedral angles between aromatic rings (e.g., 75.5° in related structures) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~225°C, attributed to loss of hydrazine moieties. Compare with halogen-free analogs to isolate substituent effects .
Data Contradictions and Resolution
- Catalyst Phase : (solution-phase catalysis) and 19 (vapor-phase studies) report differing mechanisms due to solvent interference. Researchers should specify reaction conditions when comparing data .
- Hydrazine Stability : While highlights hydrazine monohydrate (HH) as stable, notes HH’s sensitivity to pH. Buffered systems (pH 9–11) are recommended for consistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
